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Compound of Interest

Compound Name: A-317491 sodium salt hydrate

Cat. No.: B1149999 Get Quote

A-317491 Sodium Salt Hydrate Technical
Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals minimize

experimental variability when working with A-317491 sodium salt hydrate.

Frequently Asked Questions (FAQs)
What is A-317491 sodium salt hydrate?

A-317491 sodium salt hydrate is a potent, selective, and non-nucleotide antagonist of the

P2X3 and P2X2/3 receptors.[1][2][3] It is the sodium salt hydrate form of A-317491, which has

low water solubility.[4]

What is the mechanism of action of A-317491?

A-317491 competitively blocks the ATP binding site on P2X3 and P2X2/3 receptors, which are

ion channels permeable to Na+, K+, and Ca2+.[4] By blocking these receptors, it inhibits the

influx of calcium and reduces pain signaling.[1][3] These receptors are primarily located on

sensory neurons.[2][4]

What is the selectivity profile of A-317491?
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A-317491 is highly selective for P2X3 and P2X2/3 receptors, with IC50 values greater than 10

μM for other P2 receptors, neurotransmitter receptors, ion channels, and enzymes.[1][2][3]

What are the common research applications of A-317491?

A-317491 is primarily used in preclinical research to study its effects on chronic inflammatory

and neuropathic pain.[2][5][6] It has been shown to be effective in various animal models of

pain.[7][8]

What is the recommended storage for A-317491 sodium salt hydrate?

Powder: Store at -20°C for up to 3 years.[9]

Stock Solutions: Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month.[3][9]

Avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency in my in vitro experiments.

Possible Cause 1: Compound Precipitation. A-317491, especially the free acid form, has low

aqueous solubility.[4] The sodium salt hydrate is more soluble, but can still precipitate in

certain buffers or at high concentrations.

Solution: Visually inspect your solutions for any precipitate. If precipitation is observed, you

can try aiding dissolution with ultrasonication.[3][10] For aqueous solutions, it is

recommended to filter and sterilize with a 0.22 μm filter before use.[3]

Possible Cause 2: Degradation of Stock Solution. Improper storage can lead to degradation

of the compound.

Solution: Ensure that stock solutions are stored at the recommended temperatures (-20°C

for short-term, -80°C for long-term) and are not subjected to repeated freeze-thaw cycles.

[3][9]

Possible Cause 3: Use of aged or moisture-absorbed DMSO. For DMSO stock solutions, the

quality of the solvent is crucial.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/A-317491.html
https://pubmed.ncbi.nlm.nih.gov/12482951/
https://www.medchemexpress.com/A-317491-sodium-salt-hydrate.html
https://pubmed.ncbi.nlm.nih.gov/12482951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3265711/
https://www.pnas.org/doi/10.1073/pnas.252537299
https://pubmed.ncbi.nlm.nih.gov/15507220/
https://pubmed.ncbi.nlm.nih.gov/14623769/
https://www.benchchem.com/product/b1149999?utm_src=pdf-body
https://www.selleckchem.com/products/a-317491.html
https://www.medchemexpress.com/A-317491-sodium-salt-hydrate.html
https://www.selleckchem.com/products/a-317491.html
https://www.selleckchem.com/products/a-317491.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.653561/full
https://www.medchemexpress.com/A-317491-sodium-salt-hydrate.html
https://www.medchemexpress.com/A-317491-sodium-salt-hydrate.html?locale=ja-JP
https://www.medchemexpress.com/A-317491-sodium-salt-hydrate.html
https://www.medchemexpress.com/A-317491-sodium-salt-hydrate.html
https://www.selleckchem.com/products/a-317491.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution: Use fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce the

solubility of A-317491.[9]

Possible Cause 4: Presence of endogenous ATP in cell cultures. P2X3 receptors are

activated by ATP.[4] Endogenous ATP in cell culture media can compete with A-317491,

leading to an underestimation of its potency.

Solution: For some experimental setups, such as radioligand binding assays, treating the

cells with apyrase (an enzyme that degrades ATP) before and during the experiment can

improve the reliability of the results.[11]

Issue: High variability in my in vivo animal studies.

Possible Cause 1: Inadequate formulation and administration. Due to its physicochemical

properties, the formulation and route of administration can significantly impact the

bioavailability and efficacy of A-317491.

Solution: For subcutaneous or intravenous administration, ensure the compound is fully

dissolved in a suitable vehicle. A common vehicle for in vivo use involves a mixture of

DMSO, PEG300, Tween80, and saline.[9] A detailed protocol for vehicle preparation is

provided below.

Possible Cause 2: Limited CNS penetration. A-317491 has limited penetration into the

central nervous system.[7] Therefore, the observed effects are likely mediated by peripheral

receptors.

Solution: The route of administration should be chosen based on the experimental

question. Systemic administration (s.c. or i.v.) will primarily target peripheral receptors.[5]

[7] For targeting central receptors, intrathecal administration is more appropriate.[5][8]

Possible Cause 3: Stereospecificity. The activity of A-317491 is stereospecific. The (S)-

enantiomer (A-317491) is the active form, while the (R)-enantiomer is significantly less

active.[2]

Solution: Ensure you are using the correct and pure enantiomer.

Quantitative Data
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Table 1: In Vitro Potency of A-317491

Receptor Species Assay Value Reference

P2X3 Human Ki 22 nM [1][3]

P2X3 Rat Ki 22 nM [1][3]

P2X2/3 Human Ki 9 nM [1][3]

P2X2/3 Rat Ki 92 nM [1][3]

Dorsal Root

Ganglion

Currents

Rat IC50 15 nM [3]

Table 2: In Vivo Efficacy of A-317491

Animal Model Effect ED50 (s.c.) Reference

CFA-induced thermal

hyperalgesia
Reversal 30 µmol/kg [2]

Chronic nerve

constriction injury

(thermal hyperalgesia)

Attenuation 10-15 µmol/kg [2]

Chronic nerve

constriction injury

(mechanical allodynia)

Attenuation 10-15 µmol/kg [2]

Table 3: Solubility of A-317491 Sodium Salt Hydrate
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Solvent Concentration Reference

Water 10 mg/mL

Water 15 mg/mL

Water 50 mg/mL (with ultrasound) [3][10]

DMSO ≥20 mg/mL

DMSO 60.95 mg/mL (100 mM)

DMSO 100 mg/mL (176.81 mM) [9]

Experimental Protocols
Protocol: In Vivo Formulation for Subcutaneous Administration

This protocol provides a method for preparing A-317491 for in vivo studies.

Materials:

A-317491 sodium salt hydrate

Dimethyl sulfoxide (DMSO), fresh

PEG300

Tween80

Sterile ddH2O or saline

Procedure:

Calculate the required amount of A-317491 and vehicle components based on the desired

final concentration and dosing volume.

Prepare a stock solution of A-317491 in DMSO. For example, a 100 mg/mL stock solution.[9]

In a sterile tube, add the required volume of the DMSO stock solution.
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Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common

ratio is 40% PEG300 in the final vehicle.[9]

Add Tween80 to the mixture and mix until clear. A common ratio is 5% Tween80 in the final

vehicle.[9]

Add sterile ddH2O or saline to reach the final desired volume and mix thoroughly. A common

ratio is 50% aqueous solution.[9]

The final solution should be clear. Use the mixed solution immediately for optimal results.[9]

Example for a 1 mL final solution:

Add 50 µL of a 100 mg/mL A-317491 in DMSO stock solution.

Add 400 µL of PEG300 and mix.

Add 50 µL of Tween80 and mix.

Add 500 µL of ddH2O or saline and mix.
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Caption: P2X3 receptor signaling pathway and the inhibitory action of A-317491.
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Caption: A typical experimental workflow for in vivo studies with A-317491.
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Caption: A troubleshooting decision tree for addressing experimental variability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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